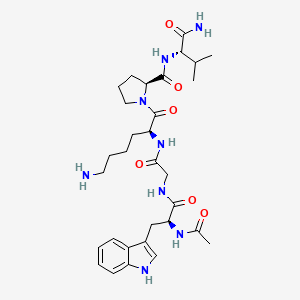![molecular formula C12H13ClN6S B14627308 N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea CAS No. 56922-03-3](/img/structure/B14627308.png)
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of triazine derivatives. Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with phenylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom in the triazine ring with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea can be compared with other triazine derivatives, such as:
Cyanuric Chloride: A widely used triazine derivative in the synthesis of other compounds.
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used in clinical applications for its biological activities.
The uniqueness of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other triazine derivatives.
Propiedades
Número CAS |
56922-03-3 |
|---|---|
Fórmula molecular |
C12H13ClN6S |
Peso molecular |
308.79 g/mol |
Nombre IUPAC |
1-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C12H13ClN6S/c1-19(2)11-16-9(13)15-10(17-11)18-12(20)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,15,16,17,18,20) |
Clave InChI |
SWZURBQKQMEMDU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)NC(=S)NC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)


![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)





